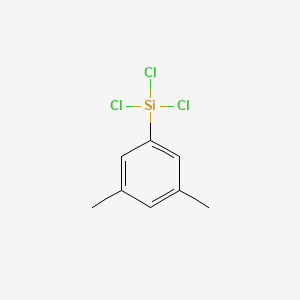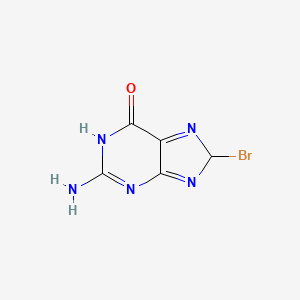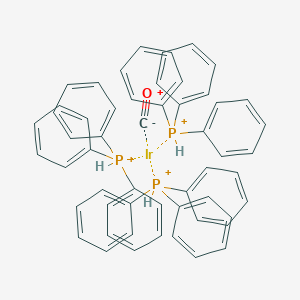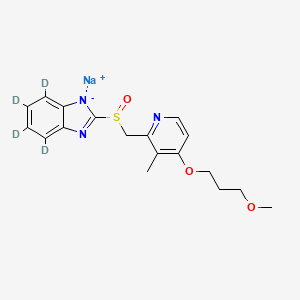
Benzene, 1,3-dimethyl-5-(trichlorosilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-dimethyl-5-(trichlorosilyl)-, also known as 3,5-xylyl trichlorosilane, is an organosilicon compound with the molecular formula C8H9Cl3Si. This compound is characterized by the presence of a benzene ring substituted with two methyl groups and a trichlorosilyl group. It is used in various chemical processes and has significant industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethyl-5-(trichlorosilyl)- typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the trichlorosilyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various organosilicon compounds.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1,3-dimethyl-5-(trichlorosilyl)- involves the interaction of the trichlorosilane group with various nucleophiles. The silicon atom in the trichlorosilane group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new silicon-oxygen or silicon-nitrogen bonds, depending on the nucleophile involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3-dimethyl-5-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a trichlorosilane group.
Benzene, 1,3-dimethyl-: Lacks the trichlorosilane group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- is unique due to the presence of the trichlorosilane group, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic and industrial applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H9Cl3Si |
|---|---|
Poids moléculaire |
239.6 g/mol |
Nom IUPAC |
trichloro-(3,5-dimethylphenyl)silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 |
Clé InChI |
UTIDLSWCOUFQST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)[Si](Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)







![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

